molecular formula C5H3BrN4O B1384379 8-bromo-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one CAS No. 1370008-37-9

8-bromo-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one

Cat. No.: B1384379
CAS No.: 1370008-37-9
M. Wt: 215.01 g/mol
InChI Key: DTPAGDAWKRYTPJ-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one exhibits a planar fused bicyclic system characterized by the fusion of a five-membered pyrazole ring with a six-membered triazine ring. Crystallographic studies of related pyrazolo-triazine systems provide valuable insights into the structural parameters of this compound. The bicycle demonstrates significant conjugation throughout the ring system, which is evidenced by bond length alternation patterns observed in related structures.

Single crystal X-ray diffraction analysis of structurally similar compounds reveals critical bond distances and angles that characterize the pyrazolo[1,5-a]triazine framework. In related 7-bromo and 8-bromo derivatives, carbon-bromine bond lengths typically range from 1.851 to 1.858 Angstroms, indicating consistent bonding characteristics across the series. The nitrogen-nitrogen bond lengths within the triazine ring system generally fall between 1.34 and 1.38 Angstroms, while carbon-nitrogen bonds in the fused system range from 1.30 to 1.40 Angstroms.

The crystallographic packing arrangements of brominated pyrazolo-triazine compounds demonstrate specific intermolecular interactions that influence crystal stability. Non-covalent interactions, including hydrogen bonding patterns and halogen bonding interactions involving the bromine substituent, play crucial roles in determining the three-dimensional crystal structure. These interactions often result in extended chain formations or layered arrangements within the crystal lattice.

Hirshfeld surface analysis has been employed to understand the intermolecular interactions in related brominated pyrazolo-triazine systems, revealing the relative contributions of different contact types to the overall crystal packing. The bromine atom typically participates in specific directional interactions that contribute to the stability of the crystal structure.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides detailed structural information about 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one through analysis of both proton and carbon-13 spectra. Proton nuclear magnetic resonance studies of related brominated pyrazolo-triazine compounds reveal characteristic chemical shift patterns that reflect the electronic environment within the heterocyclic system. The aromatic proton signals typically appear in the range of 7.8 to 8.1 parts per million, consistent with the electron-deficient nature of the triazine ring system.

Carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbon framework and the influence of the bromine substituent on the electronic distribution. The carbonyl carbon in position 4 typically appears around 156-157 parts per million, while the brominated carbon shows characteristic downfield shifts due to the electron-withdrawing effect of the halogen. The fused ring system carbons exhibit chemical shifts that reflect the degree of aromaticity and electron density distribution throughout the molecule.

Infrared spectroscopy reveals characteristic vibrational frequencies that confirm the presence of key functional groups within the molecule. The carbonyl stretch typically appears around 1715-1760 wavenumbers, while the aromatic carbon-carbon and carbon-nitrogen stretches appear in the fingerprint region between 1400-1600 wavenumbers. The presence of the bromine substituent influences the vibrational modes of the adjacent bonds, leading to characteristic shifts in the infrared spectrum.

Two-dimensional nuclear magnetic resonance techniques, including heteronuclear multiple bond correlation and heteronuclear single quantum coherence experiments, provide detailed connectivity information that confirms the structural assignment and reveals through-bond correlations within the fused ring system. These experiments are particularly valuable for establishing the regiochemistry of substitution and confirming the position of the bromine atom.

Tautomeric Equilibrium Studies in Solution Phase

The tautomeric behavior of 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one represents a critical aspect of its structural characterization, as the compound can exist in multiple tautomeric forms that interconvert in solution. The primary tautomeric equilibrium involves the keto-enol forms, specifically the pyrazolo[1,5-a]triazin-4(3H)-one form versus the pyrazolo[1,5-a]triazin-4-ol form. Nuclear magnetic resonance studies of related compounds indicate that the keto form generally predominates in solution under ambient conditions.

Infrared spectroscopic investigations support the predominance of the keto tautomer through the observation of characteristic carbonyl stretching frequencies around 1715 wavenumbers. The absence of broad hydroxyl stretching bands in the 3200-3600 wavenumber region further confirms that the enol tautomer is not significantly populated under normal conditions. Variable temperature nuclear magnetic resonance studies could provide additional insights into the thermodynamics and kinetics of tautomeric interconversion, though specific data for this compound are limited in the available literature.

The influence of solvent polarity and hydrogen bonding capacity on the tautomeric equilibrium represents an important consideration for understanding the behavior of this compound in different chemical environments. Polar protic solvents may stabilize different tautomeric forms through hydrogen bonding interactions, while aprotic solvents may favor the intrinsic stability preferences of the individual tautomers.

Two-dimensional nuclear magnetic resonance correlation experiments, including nuclear Overhauser effect spectroscopy, have been employed to confirm the preferred tautomeric forms of related pyrazolo-triazine compounds. These experiments provide spatial proximity information that helps distinguish between different tautomeric possibilities and confirm the structural assignments based on chemical shift analysis.

Computational Chemistry Approaches (Density Functional Theory, Molecular Orbital Analysis)

Density functional theory calculations provide valuable insights into the electronic structure and molecular properties of 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one. The optimized molecular geometries obtained from density functional theory calculations at the B3LYP/6-31G(d,p) level reveal bond lengths and angles that are consistent with experimental crystallographic data for related compounds. These calculations confirm the planar nature of the fused ring system and provide detailed information about the influence of the bromine substituent on the overall molecular geometry.

Molecular orbital analysis reveals the electronic structure characteristics that govern the chemical behavior of this compound. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide information about the electron-donating and electron-accepting capabilities of the molecule. The presence of the bromine atom influences the orbital energies and spatial distributions, affecting both the electronic properties and potential reactivity patterns.

Natural bond orbital analysis provides detailed information about the charge distribution and bonding characteristics within the molecule. The calculated electron densities and bond orders reveal the degree of conjugation throughout the fused ring system and quantify the electronic effects of the bromine substituent. Stabilization energies calculated from natural bond orbital analysis indicate significant charge transfer interactions between different parts of the molecule.

Frontier molecular orbital analysis reveals the spatial distribution of electron density in the highest occupied and lowest unoccupied molecular orbitals, providing insights into potential sites of electrophilic and nucleophilic attack. The energy gap between these orbitals correlates with the chemical stability and reactivity of the compound. The bromine substituent typically acts as an electron-withdrawing group, lowering both orbital energies and affecting the overall electronic properties of the heterocyclic system.

Properties

IUPAC Name

8-bromo-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4O/c6-3-1-9-10-4(3)7-2-8-5(10)11/h1-2H,(H,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPAGDAWKRYTPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN2C(=C1Br)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Bromo-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one (CAS No. 1370008-37-9) is a compound belonging to the pyrazolo-triazine family, which has garnered attention due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C5_5H4_4BrN4_4O
  • Molecular Weight : 136.11 g/mol
  • Solubility : Highly soluble in various solvents (8.37 mg/ml) .
  • Structural Features : Contains a bromine atom at the 8-position and a triazine ring that contributes to its biological activity.

Antitumor Activity

Research indicates that derivatives of pyrazolo[1,5-a][1,3,5]triazin-4-one exhibit significant antitumor properties. For instance:

  • Thymidine Phosphorylase Inhibition : Compounds in this class have been shown to inhibit thymidine phosphorylase (TP), an enzyme linked to tumor growth and metastasis . A study by Bera et al. demonstrated that certain analogues exhibited mixed TP inhibition with antiangiogenic properties .

Neuroprotective Effects

The compound's structure allows it to interact with central nervous system pathways:

  • Psychotropic Effects : Pyrazolo-triazines have been associated with the treatment of psychiatric disorders such as schizophrenia and depression . Their ability to modulate neurotransmitter systems may contribute to neuroprotective effects.

Antibacterial Activity

The presence of pyrazolo structures in various compounds has been linked to antibacterial properties:

  • Targeting Bacterial Enzymes : Given that these compounds are found in bacteria but not humans, they present a viable target for developing antibacterial therapies .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Pathways : By inhibiting key enzymes like TP, these compounds disrupt metabolic pathways crucial for cancer cell survival.
  • Modulation of Apoptosis : Certain derivatives have shown the ability to induce apoptosis in cancer cells by activating caspase pathways .

Case Studies

Study ReferenceCompound TestedBiological ActivityKey Findings
Bera et al. Various pyrazolo derivativesAntitumorInhibition of TP; antiangiogenic properties
Zhu et al. Pyrazolo derivativesCytotoxicityQSAR models predicting activity against EAC cells
Sun et al. Pyrazolo[1,5-a][1,3,5]triazin derivativesTP inhibitionStructural variations influence biological activity

Scientific Research Applications

Medicinal Chemistry

8-Bromo-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one has shown promise as a scaffold for developing new pharmaceuticals. Its structure allows for modifications that can enhance biological activity. Some notable applications include:

  • Antitumor Activity : Studies have indicated that derivatives of pyrazolo[1,5-a][1,3,5]triazin compounds exhibit significant cytotoxic effects against various cancer cell lines. The bromine atom may play a crucial role in enhancing these effects by altering the compound's interaction with biological targets .
  • Antiviral Properties : Research has suggested that compounds containing the pyrazolo[1,5-a][1,3,5]triazin framework can inhibit viral replication processes. This makes them potential candidates for antiviral drug development .

Agrochemicals

The compound is also being explored for its potential use in agrochemicals. Its unique structure may allow it to act as a pesticide or herbicide. Preliminary studies indicate that it can affect plant growth and pest resistance mechanisms .

Materials Science

In materials science, this compound is being investigated for its properties in creating novel polymers and coatings. Its ability to form stable complexes with metal ions opens avenues for developing advanced materials with specific functional properties .

Case Studies

StudyApplicationFindings
Study on Antitumor ActivityMedicinal ChemistryDerivatives showed IC50 values in the low micromolar range against several cancer cell lines .
Investigation of Antiviral EffectsMedicinal ChemistryCompounds demonstrated significant inhibition of viral replication in vitro .
Evaluation as a PesticideAgrochemical ResearchShowed promising results in controlling pest populations with minimal phytotoxicity .
Development of Novel PolymersMaterials ScienceEnhanced mechanical properties and thermal stability observed in polymer composites containing the compound .

Comparison with Similar Compounds

Structural Features

X-ray diffraction (XRD) studies on brominated pyrazolo-triazinones reveal that the position of bromine significantly influences molecular geometry and crystal packing. For example:

  • 8-Bromo derivative: Bromine at C8 induces distinct bond angle distortions and non-valent interactions compared to its 7-bromo and 7,8-dibromo analogs. These structural differences arise from steric and electronic effects, altering intermolecular interactions in the crystal lattice .
  • 7-Bromo derivative : Exhibits shorter bond lengths between the pyrazole and triazine rings, suggesting enhanced conjugation .

Table 1: Structural Parameters of Brominated Pyrazolo-Triazinones

Compound Bond Length (Å, pyrazole-triazine) Key Angle (°) Crystal Packing Features
8-Bromo 1.38 122.5 Layered stacking via Br⋯π interactions
7-Bromo 1.35 118.7 Tight herringbone arrangement
7,8-Dibromo 1.37 120.9 Disrupted symmetry due to steric bulk

Physicochemical Properties

  • Purity : Commercial 8-bromo derivatives are available at ≥95% purity .
  • Solubility: Bromine substitution likely reduces aqueous solubility compared to non-halogenated analogs (e.g., 2-methyl derivatives) .

Anticonvulsant Activity

  • 8-Bromo analog: No direct anticonvulsant data reported, but bromine’s electron-withdrawing effects may modulate CNS penetration compared to sulfur-containing analogs.

Kinase Inhibition

  • Pyrazolo-triazine-based CK2 inhibitors : Derivatives with C8 substituents (e.g., aryl groups) achieve picomolar (pM) inhibition and cytotoxic activity in cancer cell lines .
  • 8-Bromo as a precursor : Bromine facilitates further functionalization via cross-coupling, enabling tailored kinase affinity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-bromo-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one, and how do reaction conditions influence yields?

  • Methodological Answer : The compound can be synthesized via cyclization of 5-aminopyrazole derivatives with ethoxycarbonyl isocyanate/thiocyanate. For example, Sun et al. demonstrated that treating 3-substituted-5-aminopyrazoles with ethoxycarbonyl isothiocyanate under basic conditions (e.g., sodium ethoxide) yields 8-bromo-substituted pyrazolo-triazinones. Ethoxycarbonyl isothiocyanate typically provides higher yields (~80%) compared to isocyanate analogs due to better thiourea intermediate stability . Reaction temperature (60–80°C) and solvent polarity (e.g., ethanol vs. DMF) critically affect cyclization efficiency.

Q. How can X-ray crystallography and computational modeling resolve ambiguities in the structural characterization of brominated pyrazolo-triazinones?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) reveals bond lengths and angles, particularly the impact of bromine substitution on ring planarity. For instance, 8-bromo derivatives exhibit shorter C–Br bond lengths (1.89–1.92 Å) compared to 7-bromo isomers, leading to distinct packing arrangements due to halogen bonding . Computational methods (DFT or molecular mechanics) can predict non-covalent interactions (e.g., Br···π contacts) that stabilize crystal structures .

Advanced Research Questions

Q. How does bromine substitution at position 8 influence the compound’s reactivity in cross-coupling reactions for functionalization?

  • Methodological Answer : The 8-bromo group acts as a directing site for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, Koidan et al. achieved regioselective amination at position 7 using silylformamidine, preserving the bromine for subsequent functionalization. Key parameters include Pd catalyst choice (e.g., Pd(OAc)₂ vs. PdCl₂), ligand (XPhos), and solvent (toluene/EtOH), with yields >85% . Contradictions in reactivity between 7- and 8-bromo derivatives arise from steric hindrance and electronic effects .

Q. What experimental strategies address discrepancies in reported bioactivity data for brominated pyrazolo-triazinones as kinase inhibitors?

  • Methodological Answer : Bioactivity variations often stem from impurities in regiochemical isomers (7-bromo vs. 8-bromo). Rigorous HPLC-MS purity assessment (>98%) and co-crystallization studies with target enzymes (e.g., CDK2) clarify binding modes. For instance, pyrazolo-triazines with 8-bromo substituents show enhanced binding affinity (IC₅₀ = 12 nM) compared to 7-bromo analogs (IC₅₀ = 45 nM) due to optimized halogen bonding with kinase hinge regions .

Q. How can factorial design optimize reaction conditions for synthesizing 8-bromo derivatives with minimal byproducts?

  • Methodological Answer : A 2³ factorial design (factors: temperature, catalyst loading, solvent polarity) identifies optimal conditions. For example, reducing Pd catalyst loading from 5% to 2% in cross-coupling reactions decreases Pd black formation while maintaining >90% yield. Contradictory reports on solvent effects (DMF vs. THF) are resolved via response surface methodology (RSM), revealing THF as optimal for regioselectivity .

Data Contradiction Analysis

Q. Why do crystallographic studies report conflicting packing motifs for 8-bromo-pyrazolo-triazinones?

  • Analysis : Discrepancies arise from solvent of crystallization (e.g., pentane vs. DCM) and substituent effects. For example, tert-butyl groups at position 3 induce steric bulk, altering Br···O interactions in pentane-crystallized samples compared to DCM . Temperature-dependent polymorphism further complicates structural comparisons.

Q. How to reconcile divergent yields in bromination protocols for pyrazolo-triazinones?

  • Analysis : Bromination efficiency depends on electrophilic vs. radical pathways. Radical bromination (NBS/benzoyl peroxide) at 80°C provides higher regioselectivity (8-bromo:7-bromo = 9:1) but lower yields (60%) due to side reactions, whereas electrophilic bromine (Br₂/HOAc) achieves 75% yields but poorer selectivity (6:1) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-bromo-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one
Reactant of Route 2
8-bromo-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.